

# The Discovery and Development of ATI-7505 (Naronapride): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Naronapride Dihydrochloride |           |
| Cat. No.:            | B609421                     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

ATI-7505, also known as Naronapride, is a novel gastrointestinal prokinetic agent with a dual mechanism of action, functioning as a selective serotonin 5-HT4 receptor agonist and a dopamine D2 receptor antagonist. Developed to improve upon the efficacy of earlier-generation prokinetics while offering a more favorable safety profile, Naronapride has undergone a series of preclinical and clinical investigations. This technical guide provides a comprehensive overview of the discovery and development history of ATI-7505, detailing its pharmacological profile, summarizing key quantitative data from clinical trials in tabular format, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows through detailed diagrams.

# Introduction: The Rationale for a Novel Prokinetic Agent

Gastrointestinal motility disorders, such as gastroparesis, gastroesophageal reflux disease (GERD), and chronic idiopathic constipation (CIC), represent a significant and underserved area of medical need. First-generation prokinetic agents, while demonstrating efficacy, have been hampered by safety concerns, including cardiovascular side effects. This created a clear imperative for the development of novel therapies with improved safety profiles.



Naronapride (formerly ATI-7505) was designed as a cisapride analogue with high selectivity for the 5-HT4 receptor and additional D2 receptor antagonist properties.[1] This dual mechanism is intended to synergistically enhance gastrointestinal motility. By stimulating 5-HT4 receptors in the gut wall, Naronapride promotes the release of acetylcholine, a key neurotransmitter in gut peristalsis.[2] Simultaneously, by blocking D2 receptors, it removes the inhibitory effect of dopamine on gut motility.[2] A critical design feature of Naronapride is its minimal systemic absorption and local action within the gut lumen, which is intended to enhance its safety and efficacy profile.[3][4]

## **Development History**

Naronapride was originally developed by ARYx Therapeutics.[5] The development has since been advanced by Renexxion, in partnership with Dr. Falk Pharma for European markets.[3][5] The compound has progressed through multiple clinical trials, demonstrating positive data in four Phase 2 studies for gastroparesis, GERD, and CIC.[6] As of late 2025, a global Phase 2b clinical trial (MOVE-IT study) for gastroparesis is ongoing, with topline results expected in mid-2025.[3][4] Naronapride is also considered Phase 3 ready for chronic idiopathic constipation.[7]

## Pharmacological Profile Mechanism of Action

Naronapride's prokinetic effects are mediated through two primary pathways:

- 5-HT4 Receptor Agonism: As an agonist of the 5-HT4 receptor, Naronapride stimulates the
  Gs alpha subunit of the G-protein coupled receptor. This activation leads to an increase in
  intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). This
  signaling cascade ultimately enhances the release of acetylcholine from enteric neurons,
  leading to increased smooth muscle contraction and accelerated gastrointestinal transit.
- Dopamine D2 Receptor Antagonism: By blocking the D2 receptor, another G-protein coupled receptor, Naronapride inhibits the Gi alpha subunit. This action prevents the dopaminemediated inhibition of adenylyl cyclase, further contributing to increased acetylcholine release and enhanced gut motility.

The synergistic action of 5-HT4 receptor agonism and D2 receptor antagonism is believed to provide a more potent prokinetic effect than either mechanism alone.[8]



### **Pharmacokinetics**

A study in healthy male volunteers receiving a single 120-mg oral dose of 14C-labeled Naronapride provided the following pharmacokinetic data:[9]

| Parameter                                   | Value                         | Citation |
|---------------------------------------------|-------------------------------|----------|
| Time to Peak Plasma<br>Concentration (Tmax) | Within 1 hour                 | [9]      |
| Plasma Terminal Half-life (t1/2)            | 5.36 hours                    | [9]      |
| Major Route of Elimination                  | Fecal Excretion               | [9]      |
| Unchanged Drug in Feces                     | Approximately 32% of the dose | [9]      |
| Plasma Protein Binding                      | 30% to 40%                    | [9]      |

Naronapride is extensively metabolized, primarily through hydrolysis to ATI-7500.[9] Other major metabolites include ATI-7400 and ATI-7100.[9]

## **Clinical Development and Efficacy**

Naronapride has been investigated in several Phase 2 clinical trials for various gastrointestinal disorders. While detailed quantitative results for all trials are not publicly available, some key data has been reported.

## **Chronic Idiopathic Constipation (CIC)**

A Phase 2b, randomized, placebo-controlled study evaluated the efficacy and safety of Naronapride in patients with CIC.[10]



| Dose       | Mean Increase in<br>Spontaneous<br>Bowel Movements<br>(SBMs) in Week 1<br>(from baseline) | p-value vs. Placebo | Citation |
|------------|-------------------------------------------------------------------------------------------|---------------------|----------|
| Placebo    | 0.31                                                                                      | -                   | [10]     |
| 20 mg bid  | Clinically meaningful increase                                                            | Not reported        | [10]     |
| 40 mg bid  | Clinically meaningful increase                                                            | Not reported        | [10]     |
| 80 mg bid  | 3.32                                                                                      | 0.0031              | [10]     |
| 120 mg bid | Clinically meaningful increase                                                            | Not reported        | [10]     |

The 80 mg twice-daily dose was reported to be very well tolerated with no reports of diarrhea, nausea, or vomiting.[10]

## **Gastroparesis**

An ongoing Phase 2b, double-blind, randomized, placebo-controlled, dose-finding trial (MOVE-IT; NCT05621811) is evaluating the efficacy and safety of Naronapride in adults with moderate idiopathic or diabetic gastroparesis.[11][12]

| Treatment Arm | Dosage |
|---------------|--------|
| Naronapride   | 10 mg  |
| Naronapride   | 20 mg  |
| Naronapride   | 40 mg  |
| Placebo       | -      |

The primary endpoint of the study is the change from baseline in the signs and symptoms of gastroparesis over a 12-week treatment period.[7] Topline results are anticipated in mid-2025.



4

### Gastroesophageal Reflux Disease (GERD)

Naronapride has completed a Phase 2 trial in patients with GERD, with the company reporting positive data.[6] However, specific quantitative efficacy and safety data from this trial are not publicly available at this time.

# Experimental Protocols Gastric Emptying Scintigraphy

A key method for assessing the efficacy of prokinetic agents is gastric emptying scintigraphy. A standardized protocol is crucial for reliable and comparable results.

Objective: To quantitatively measure the rate of gastric emptying of a radiolabeled solid meal.

#### Methodology:

- Patient Preparation: Patients are required to fast overnight. Blood glucose levels are checked, particularly in diabetic patients, as hyperglycemia can delay gastric emptying.[13]
- Standard Meal: A standardized low-fat, egg-white meal is typically used. The meal consists of a scrambled egg substitute labeled with 99mTc-sulfur colloid, two slices of bread, strawberry jam, and water, with a total caloric value of approximately 255 kcal.[14][15]
- Image Acquisition: Imaging is performed immediately after meal ingestion (time 0) and at subsequent time points, typically at 1, 2, and 4 hours.[15] Anterior and posterior images are acquired to correct for attenuation.
- Data Analysis: The geometric mean of the anterior and posterior counts is used to calculate
  the percentage of the meal remaining in the stomach at each time point. Delayed gastric
  emptying is defined as gastric retention of more than 10% at 4 hours.[13]

## **Receptor Binding Assays (General Protocol)**

While specific protocols for Naronapride are proprietary, the following represents a general methodology for determining receptor binding affinity.



Objective: To determine the binding affinity (Ki) of Naronapride for the 5-HT4 and D2 receptors.

#### Methodology:

- Membrane Preparation: Cell lines expressing the human 5-HT4 or D2 receptor are cultured and harvested. The cell membranes are then isolated through a series of centrifugation steps.
- Radioligand Binding: The prepared membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) at a fixed concentration and varying concentrations of the unlabeled test compound (Naronapride).
- Separation and Counting: The bound and free radioligand are separated by rapid filtration.
   The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
- Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the
  concentration of the test compound that inhibits 50% of the specific binding of the
  radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the ChengPrusoff equation.

# Visualizations Signaling Pathways





Click to download full resolution via product page

Caption: Dual mechanism of action of Naronapride.

## **Experimental Workflow: Gastric Emptying Scintigraphy**





Click to download full resolution via product page

Caption: Standardized workflow for gastric emptying scintigraphy.



### Conclusion

ATI-7505 (Naronapride) represents a promising development in the management of gastrointestinal motility disorders. Its dual mechanism of action, targeting both the 5-HT4 and D2 receptors, offers the potential for enhanced prokinetic efficacy. The clinical development program to date has suggested a favorable safety and tolerability profile, a critical differentiator from older agents. The ongoing Phase 2b study in gastroparesis will provide further crucial data on its clinical utility. For researchers and drug development professionals, the story of Naronapride underscores the value of rational drug design in addressing the limitations of previous therapies and meeting the needs of patients with functional gastrointestinal disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Naronapride dihydrochloride Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Mechanism of Action Renexxion Ireland [rnexltd.ie]
- 3. FDA clearance of IND application for naronapride: Dr. Falk Pharma international [drfalkpharma.com]
- 4. FDA Approves Naronapride IND for Gastroparesis Treatment and US Phase 2b Study Expansion [synapse.patsnap.com]
- 5. Naronapride Renexxion AdisInsight [adisinsight.springer.com]
- 6. About Naronapride (ATI-7505) Renexxion Ireland [rnexltd.ie]
- 7. Initiation of Phase II Study of naronapride in patients with gastroparesis: Dr. Falk Pharma international [drfalkpharma.com]
- 8. Renexxion and Dr. Falk Pharma Expand Phase 2b MOVE-IT Study of Naronapride in Gastroparesis, Dose First U.S. Patient [synapse.patsnap.com]
- 9. Metabolism and pharmacokinetics of naronapride (ATI-7505), a serotonin 5-HT(4) receptor agonist for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. ARYx Therapeutics, Inc. Announces Successful Results of Chronic Constipation Clinical Trial on ATI-7505 BioSpace [biospace.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Naronapride for Gastroparesis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. med.emory.edu [med.emory.edu]
- To cite this document: BenchChem. [The Discovery and Development of ATI-7505 (Naronapride): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609421#ati-7505-naronapride-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com